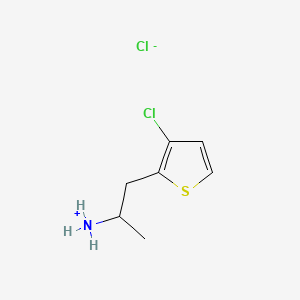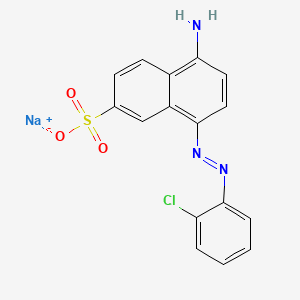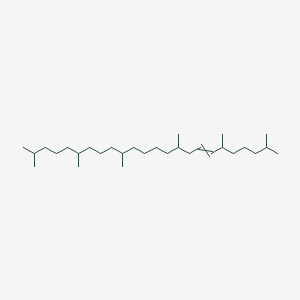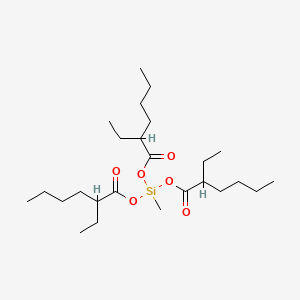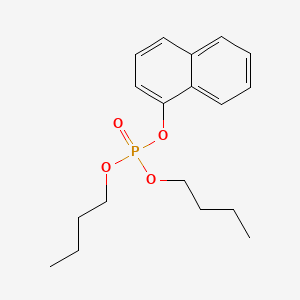
Phosphoric acid, dibutyl 1-Naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dibutyl 1-Naphthalenyl ester is a chemical compound with the molecular formula C18H25O4P. It is known for its unique structure, which includes a naphthalene ring bonded to a phosphoric acid ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl 1-Naphthalenyl ester can be synthesized through esterification reactions. One common method involves the reaction of naphthol with dibutyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dibutyl 1-Naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphite esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid esters and phosphite derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoric acid, dibutyl 1-Naphthalenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid derivatives.
Biology: This compound is studied for its potential role in biochemical pathways and as a model compound for phosphate esters in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which phosphoric acid, dibutyl 1-Naphthalenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing phosphoric acid, which then participates in various biochemical reactions. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, dibutyl phenyl ester: Similar in structure but with a phenyl group instead of a naphthalene ring.
Dibutyl phosphate: Lacks the aromatic ring, making it less complex.
Phosphoric acid, dibutyl ester: A simpler ester without the naphthalene ring
Uniqueness
Phosphoric acid, dibutyl 1-Naphthalenyl ester is unique due to its naphthalene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific aromatic interactions and stability .
Properties
CAS No. |
74536-90-6 |
|---|---|
Molecular Formula |
C18H25O4P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
dibutyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-14-20-23(19,21-15-6-4-2)22-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
InChI Key |
PLDKUKDLHVUHPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


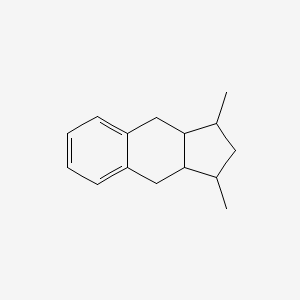
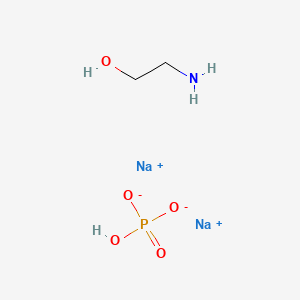

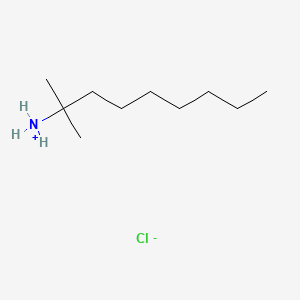
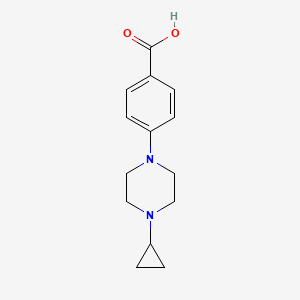
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)

